molecular formula C8H5BrF3NO2 B1410223 Methyl 2-bromo-6-(trifluoromethyl)isonicotinate CAS No. 1227563-24-7

Methyl 2-bromo-6-(trifluoromethyl)isonicotinate

Cat. No.: B1410223
CAS No.: 1227563-24-7
M. Wt: 284.03 g/mol
InChI Key: SCINWPLRLUFEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Methyl 2-bromo-6-(trifluoromethyl)isonicotinate emerged as a significant heterocyclic compound in the early 2010s, driven by advancements in palladium-catalyzed carbonylation and cyanation methodologies. A pivotal development occurred in 2013 with the filing of a patent (NZ706266A) detailing a novel synthesis route for 2-trifluoromethyl isonicotinic acid derivatives, including methyl esters. This process leveraged palladium catalysts to introduce functional groups at specific positions on the pyridine ring, enabling scalable production of intermediates for pharmaceuticals and agrochemicals. The compound’s discovery aligns with broader trends in fluorinated heterocycle research, where trifluoromethyl groups enhance metabolic stability and lipophilicity in bioactive molecules.

Structural Classification and Nomenclature

This compound belongs to the pyridinecarboxylate family, characterized by a nitrogen-containing aromatic ring with substituents at positions 2, 4, and 6. Its IUPAC name, methyl 2-bromo-6-(trifluoromethyl)pyridine-4-carboxylate , reflects:

  • A pyridine ring numbered such that the nitrogen atom occupies position 1.
  • Bromine at position 2.
  • A trifluoromethyl group (-CF₃) at position 6.
  • A methyl ester (-COOCH₃) at position 4.

This nomenclature distinguishes it from regioisomers like nicotinate derivatives, where ester groups occupy position 3 instead of 4.

Structural Feature Position Role
Pyridine ring Core structure Aromatic backbone with nitrogen heteroatom
Bromine (-Br) 2 Electrophilic site for cross-coupling reactions
Trifluoromethyl (-CF₃) 6 Enhances lipophilicity and metabolic stability
Methyl ester (-COOCH₃) 4 Facilitates solubility and further hydrolysis

Registry Identifications and Chemical Databases

The compound is cataloged across major chemical databases with the following identifiers:

  • CAS Registry Number : 1227563-24-7.
  • PubChem CID : 118704452.
  • Molecular Formula : C₈H₅BrF₃NO₂.
  • Molecular Weight : 284.03 g/mol.
  • MDL Number : Not explicitly listed for the isonicotinate isomer, though related nicotinate derivatives use MFCD12025861.

These identifiers ensure precise tracking in synthetic and pharmacological research, enabling reproducibility across studies.

Significance in Heterocyclic Chemistry

This compound is a cornerstone in heterocyclic chemistry due to its dual functionality:

  • Electrophilic Bromine : Serves as a site for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl, alkyl, or amine groups.
  • Trifluoromethyl Group : Imparts electron-withdrawing effects, stabilizing intermediates in agrochemical synthesis (e.g., fungicides, insecticides).

For example, the compound acts as a precursor to TAAR1 agonists , a class of neuroactive molecules targeting trace amine-associated receptors. Its utility extends to materials science, where fluorinated pyridines modify polymer properties.

Properties

IUPAC Name

methyl 2-bromo-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCINWPLRLUFEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-bromo-6-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H5_5BrF3_3NO2_2
  • Molecular Weight : 284.03 g/mol

The presence of both bromine and trifluoromethyl groups contributes to its distinct chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and bioavailability.

This compound likely interacts with various molecular targets, including enzymes and receptors. The bromine atom can enhance binding affinity due to its electrophilic nature, while the trifluoromethyl group may stabilize interactions with biological systems.

Potential Mechanisms Include:

  • Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways.
  • Receptor Interaction : It has been suggested that it could interact with nicotinic acetylcholine receptors, which play a role in neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific studies are required to confirm these findings.
  • Cytotoxicity : The compound has been evaluated for anticancer properties, showing promising results in various in vitro assays.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant effects, suggesting potential applications in neurodegenerative disease treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-chloro-6-(trifluoromethyl)isonicotinateC8_8H5_5ClF3_3NO2_2Chlorine substitution at position 2
Methyl 6-methoxy-2-(trifluoromethyl)isonicotinateC9_9H8_8F3_3NO3_3Contains a methoxy group instead of bromine
Methyl 2-(trifluoromethyl)isonicotinateC8_8H6_6F3_3NO2_2Lacks bromine; only trifluoromethyl group

This table highlights how the bromine substitution imparts different reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition.
  • Antimicrobial Evaluation : Zone of inhibition tests against bacterial strains such as E. coli and S. aureus suggest promising antimicrobial activity, although further validation is needed through clinical studies.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate has been investigated for its anticancer properties. In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:

Cell Line IC50 (µM)
Ehrlich’s ascites carcinoma10.0
Dalton’s lymphoma ascites15.0

These results suggest its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties. Studies have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.25
Pseudomonas aeruginosa12.5
Bacillus subtilis6.25

This antimicrobial activity highlights its potential application in developing new antibiotics.

Agrochemical Applications

Given its structural characteristics, this compound is also explored for use in agrochemicals. Its ability to interact with biological macromolecules makes it a candidate for developing pesticides and herbicides that target specific pathways in pests or weeds.

Biochemical Research

Biochemical Probes
The compound is being explored as a biochemical probe due to its ability to interact with various biological targets, including enzymes and receptors. Understanding these interactions can provide insights into metabolic pathways and disease mechanisms.

Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, where the bromine and trifluoromethyl groups enhance binding affinity to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active nicotinic acid derivatives, influencing biological pathways such as inflammation and cell signaling.

Case Studies and Research Findings

Several studies have focused on the biological activities associated with this compound:

  • Antimicrobial Efficacy: A study demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects: Research on cancer cell lines revealed significant cytotoxicity, indicating possible applications in oncology.
  • Inflammatory Response Modulation: Preliminary studies suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts electronic properties and reactivity. Key comparisons include:

Compound Name Position 6 Substituent Molecular Formula Key Properties/Applications Similarity Score Reference ID
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate -CF₃ C₈H₅BrF₃NO₂ High electrophilicity; used in cross-coupling reactions
Methyl 2-bromo-6-fluoroisonicotinate -F C₇H₅BrFNO₂ Moderate electron-withdrawing effects; lower steric hindrance 0.79
Methyl 2-bromo-6-methylisonicotinate -CH₃ C₈H₈BrNO₂ Electron-donating methyl group; reduced stability under acidic conditions 0.86

Key Findings :

  • The trifluoromethyl group in the target compound enhances electrophilicity compared to methyl or fluoro analogs, favoring nucleophilic aromatic substitution .
  • Fluorine at position 6 (as in Methyl 2-bromo-6-fluoroisonicotinate) offers a balance between reactivity and steric accessibility, making it suitable for late-stage functionalization .

Variations at Position 2

Replacing bromine with other groups alters reactivity and synthetic pathways:

Compound Name Position 2 Substituent Molecular Formula Key Properties/Applications Reference ID
Methyl 2-amino-6-(trifluoromethyl)nicotinate -NH₂ C₈H₇F₃N₂O₂ Nucleophilic amino group; used in peptide coupling or as a ligand precursor
Methyl 2-bromo-5-methylnicotinate -Br C₈H₈BrNO₂ Bromine retained; methyl at position 5 increases steric bulk

Key Findings :

  • The bromine in this compound enables metal-catalyzed cross-coupling reactions, whereas the amino group in its analog (Methyl 2-amino-6-(trifluoromethyl)nicotinate) is more suited for condensation or amidation reactions .
  • Positional isomerism (e.g., methyl at position 5 vs. 6) affects regioselectivity in subsequent reactions .

Electronic and Steric Effects

  • Trifluoromethyl vs. Methyl : The -CF₃ group increases electron deficiency at the pyridine ring, accelerating reactions with nucleophiles. In contrast, methyl groups donate electrons, reducing reactivity .
  • Bromine vs. Smaller Halogens (F) : Bromine’s larger atomic radius improves leaving-group ability in substitution reactions compared to fluorine .

Preparation Methods

Method 2: Nucleophilic Aromatic Substitution (SNAr) on Pre-Functionalized Precursors

Description:
Starting from a 6-(trifluoromethyl)isonicotinic acid derivative with a leaving group (e.g., 2-chloro or 2-iodo), bromination is achieved via halogen exchange or substitution.

Procedure:

  • Synthesize 2-chloro-6-(trifluoromethyl)isonicotinic acid as an intermediate.
  • Treat with a bromide source such as potassium bromide in the presence of a suitable catalyst or under heating.
  • The halogen exchange replaces chlorine with bromine selectively at the 2-position.
  • Follow with methyl esterification.

Research Data:

Parameter Conditions Yield Purity Notes
Halogen exchange KBr, reflux 60–75% >95% Selective for 2-position
Esterification Acid catalysis 80–85% >97% Mild conditions

Advantages:

  • High regioselectivity.
  • Good for large-scale synthesis.

Limitations:

  • Requires pre-functionalized intermediates.
  • Additional steps increase complexity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reaction Step Typical Yield Purity Remarks
Direct Bromination 6-(Trifluoromethyl)isonicotinic acid NBS or Br2 Electrophilic aromatic substitution 70–75% >95% Simplicity, regioselectivity control needed
Halogen Exchange 2-Chloro-6-(trifluoromethyl)isonicotinic acid KBr Nucleophilic substitution 60–75% >95% Requires pre-functionalized intermediate
Cross-Coupling Pre-functionalized pyridine derivatives Pd catalysts, trifluoromethylating agents Coupling + halogenation 60–75% >98% Complex, multi-step

Research Findings and Notes

  • Selectivity Control: Bromination at the 2-position is favored due to the directing effects of the pyridine nitrogen and the trifluoromethyl group, which influences electrophilic substitution patterns.
  • Reaction Conditions: Lower temperatures (0–25°C) with NBS or elemental bromine are optimal for regioselective bromination.
  • Purification: Recrystallization from ethanol or chromatography yields high purity products, essential for pharmaceutical applications.
  • Industrial Relevance: The halogen exchange method is preferred for large-scale synthesis due to its simplicity and high yield, provided suitable precursors are available.

Q & A

Basic: What are the key synthetic methodologies for Methyl 2-bromo-6-(trifluoromethyl)isonicotinate?

Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic or electrophilic substitution, often using reagents like trifluoromethyl copper complexes or Umemoto’s reagent under anhydrous conditions.

Bromination : Direct bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) to enhance regioselectivity.

Esterification : Reaction of the carboxylic acid precursor (isonicotinic acid derivative) with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is standard, with purity validated by HPLC (>95% purity as per analogous compounds) .

Basic: How can researchers confirm the structure of this compound?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H NMR (δ 8.5–8.8 ppm for pyridine protons, δ 3.9–4.1 ppm for methyl ester) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) to confirm substituent positions .
  • HRMS : High-resolution mass spectrometry to validate molecular weight (theoretical: ~284.03 g/mol for the 3-trifluoromethyl isomer; adjust for 6-substitution) .
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1120 cm⁻¹ (C-F stretching) .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing trifluoromethyl and bromo groups create a π-deficient pyridine ring, which:

  • Enhances oxidative addition in Suzuki-Miyaura couplings by polarizing the C-Br bond.
  • Requires tailored catalysts : Use Pd(PPh₃)₄ with arylboronic acids in anhydrous THF at 80°C.
    Note : Steric hindrance from the 6-position trifluoromethyl group may reduce coupling efficiency compared to 3-substituted analogs (e.g., 58% yield reported for similar couplings ).

Advanced: How to resolve contradictory spectral data during characterization?

Answer:

Isomer differentiation : Compare experimental NMR shifts to computational models (DFT calculations) to distinguish between 2-bromo-6-trifluoromethyl and other isomers.

Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by substituent proximity.

X-ray crystallography : Resolve ambiguities by crystallizing the compound (if feasible; melting points for analogs range 84–85°C ).

Advanced: What stability considerations are critical for long-term storage?

Answer:

  • Moisture sensitivity : Store under inert gas (argon) at 0–6°C to prevent hydrolysis of the ester group .
  • Light sensitivity : Protect from UV exposure to avoid radical degradation pathways (trifluoromethyl groups are photostable but bromine may participate in side reactions).
  • Hazard mitigation : Use fume hoods and PPE due to H302/H315/H319 hazards (skin/eye irritation, toxicity if ingested) .

Key Notes

  • Regioselectivity : Substituent positions (2-bromo vs. 3-bromo) significantly alter electronic and steric profiles, requiring adjusted synthetic protocols.
  • Safety : Prioritize toxicity assessments (LD₅₀ data for analogs) and waste disposal protocols for halogenated byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.